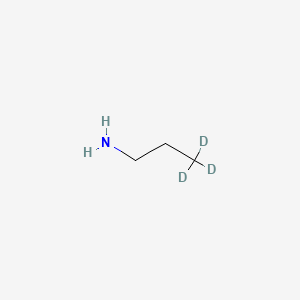
PHOSPHOENOLPYRUVIC ACID TRIS(CYCLOHEXYLAMMONIUM) SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt can be synthesized through the reaction of phosphoenolpyruvic acid with cyclohexylamine under controlled conditions. The reaction typically involves the use of solvents like methanol and requires careful temperature regulation to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the compound is produced by recrystallizing it from aqueous acetone and drying it under vacuum conditions. This method ensures high purity and stability of the compound, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphonates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, particularly involving its phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonates, reduced phosphoenolpyruvic acid derivatives, and substituted phosphoenolpyruvic acid compounds .
Wissenschaftliche Forschungsanwendungen
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is crucial in studying metabolic pathways, particularly glycolysis and gluconeogenesis.
Medicine: It is used in enzyme assays and as a substrate in various biochemical tests.
Wirkmechanismus
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt exerts its effects by participating in kinase reactions, where it donates its high-energy phosphate group to various substrates. This process is catalyzed by enzymes such as pyruvate kinase and phosphoenolpyruvate carboxykinase . The compound plays a key role in the biosynthesis of peptidoglycan cell walls and the generation of natural phosphonates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoenolpyruvic acid tris(cyclohexylamine) salt
- 2-(Phosphonooxy)-2-propenoic acid tri(cyclohexylammonium) salt
- Phosphoenolpyruvate tris(cyclohexylammonium) salt
Uniqueness
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt is unique due to its high stability and purity, making it highly suitable for biochemical research and industrial applications. Its ability to penetrate cell membranes and exhibit cytoprotective and antioxidative activity further distinguishes it from similar compounds .
Eigenschaften
CAS-Nummer |
123334-13-4 |
|---|---|
Molekularformel |
C9H20NO7P |
Molekulargewicht |
285.23 g/mol |
IUPAC-Name |
cyclohexanamine;2-phosphonooxyprop-2-enoic acid;hydrate |
InChI |
InChI=1S/C6H13N.C3H5O6P.H2O/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8;/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8);1H2 |
InChI-Schlüssel |
KWXLLEQLHXXCTD-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.O |
Kanonische SMILES |
C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B571635.png)






![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B571649.png)
